molecular formula C26H30FN5O5 B11180945 2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-fluorophenyl)acetamide

2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11180945
M. Wt: 511.5 g/mol
InChI Key: UMLJFMFQQXSCOK-UHFFFAOYSA-N
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Description

2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, piperazine moieties, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Piperazine Derivative Formation: The benzodioxole derivative is then reacted with piperazine to form the intermediate compound.

    Acetylation: The intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Final Coupling: The acetylated intermediate is coupled with 4-fluoroaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.

Medicine

Medically, the compound could be investigated for its potential pharmacological properties, such as acting as a receptor agonist or antagonist, enzyme inhibitor, or therapeutic agent for various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-fluorophenyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes, altering their activity. The benzodioxole ring could facilitate binding to aromatic residues in proteins, while the piperazine moieties might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-fluorophenyl)acetamide can significantly influence its chemical reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C26H30FN5O5

Molecular Weight

511.5 g/mol

IUPAC Name

2-[1-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C26H30FN5O5/c27-19-2-4-20(5-3-19)29-24(33)14-21-26(35)28-7-8-32(21)25(34)16-31-11-9-30(10-12-31)15-18-1-6-22-23(13-18)37-17-36-22/h1-6,13,21H,7-12,14-17H2,(H,28,35)(H,29,33)

InChI Key

UMLJFMFQQXSCOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F)C(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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